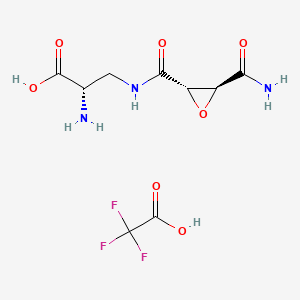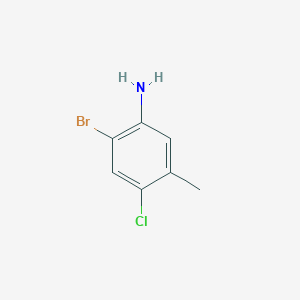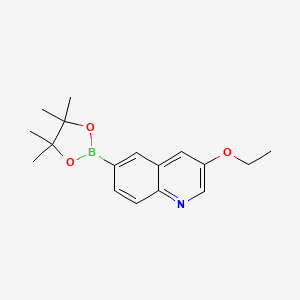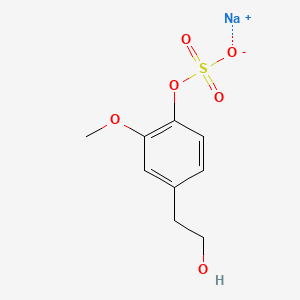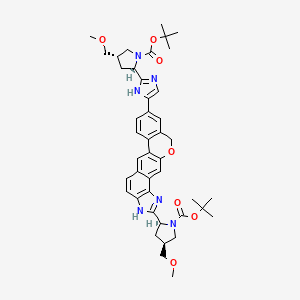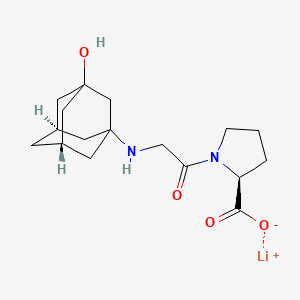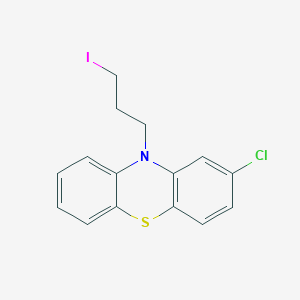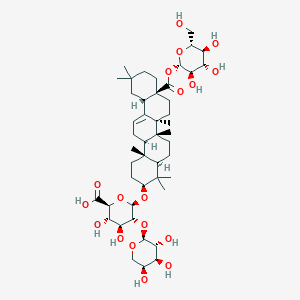
beta-D-Glucopyranosiduronic acid, (3beta)-28-(beta-D-glucopyranosyloxy)-28-oxoolean-12-en-3-yl 2-O-alpha-L-arabinopyranosyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cynarasaponin H is a triterpene saponin, a class of organic compounds known for their glycosylated derivatives of triterpene sapogenins. These compounds are typically found in plants and are known for their diverse biological activities. Cynarasaponin H is derived from the artichoke plant, Cynara scolymus L., which belongs to the Asteraceae family .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cynarasaponin H involves the extraction of saponins from the artichoke plant. The process typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Isolation: Cynarasaponin H is isolated from the purified extract using techniques like preparative HPLC.
Industrial Production Methods
Industrial production of Cynarasaponin H follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and large extraction units.
Purification and isolation: Employing large-scale chromatographic systems to purify and isolate the compound.
化学反应分析
Types of Reactions
Cynarasaponin H undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds.
Substitution: Substitution reactions can occur at the glycosidic moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cynarasaponin H .
科学研究应用
Cynarasaponin H has a wide range of scientific research applications:
Chemistry: It is used in the study of triterpene saponins and their chemical properties.
Biology: It is studied for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Cynarasaponin H is researched for its potential therapeutic effects, including hepatoprotective and anti-cancer properties.
Industry: It is used in the development of functional foods and nutraceuticals.
作用机制
Cynarasaponin H exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits microbial growth.
相似化合物的比较
Similar Compounds
Cynarasaponin C: Another triterpene saponin from the same plant with similar biological activities.
Cynarasaponin F: Known for its hepatoprotective properties.
Cynarasaponin G: Exhibits anti-inflammatory and antioxidant activities.
Uniqueness
Cynarasaponin H is unique due to its specific glycosidic structure and its potent biological activities, making it a valuable compound for various scientific research applications .
属性
CAS 编号 |
114006-82-5 |
|---|---|
分子式 |
C47H74O18 |
分子量 |
927.1 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-34(56)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(32(54)31(53)35(63-40)37(57)58)64-38-33(55)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23-,24+,25-,26+,27-,28-,29+,30-,31-,32-,33+,34+,35-,36+,38-,39-,40+,44-,45+,46+,47-/m0/s1 |
InChI 键 |
YTPBUIWNJRGZFW-WVOFOFDDSA-N |
手性 SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O |
规范 SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



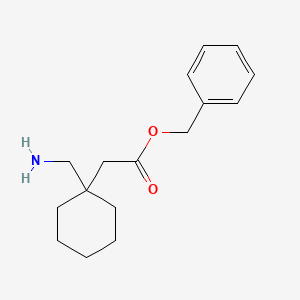
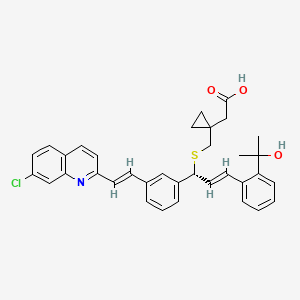
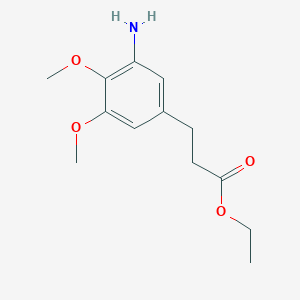
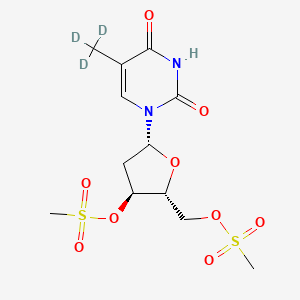
![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)
